molecular formula C21H21NS2 B13754443 N,p-Bis(phenylthiomethyl)-N-methylaniline CAS No. 73637-05-5

N,p-Bis(phenylthiomethyl)-N-methylaniline

Katalognummer: B13754443
CAS-Nummer: 73637-05-5
Molekulargewicht: 351.5 g/mol
InChI-Schlüssel: OKBYZFBFFVTBJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,p-Bis(phenylthiomethyl)-N-methylaniline is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of phenylthiomethyl groups attached to an aniline core, which imparts distinct chemical reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,p-Bis(phenylthiomethyl)-N-methylaniline typically involves the reaction of p-toluidine with phenylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the phenylthiomethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,p-Bis(phenylthiomethyl)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phenylthiomethyl groups to thiols or other reduced forms.

    Substitution: The phenylthiomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

N,p-Bis(phenylthiomethyl)-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,p-Bis(phenylthiomethyl)-N-methylaniline involves its interaction with specific molecular targets. The phenylthiomethyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(acryloyl)cystamine
  • N,N’-Methylenebisacrylamide

Uniqueness

N,p-Bis(phenylthiomethyl)-N-methylaniline is unique due to its specific structural features, which confer distinct reactivity and stability

Eigenschaften

CAS-Nummer

73637-05-5

Molekularformel

C21H21NS2

Molekulargewicht

351.5 g/mol

IUPAC-Name

N-methyl-N,4-bis(phenylsulfanylmethyl)aniline

InChI

InChI=1S/C21H21NS2/c1-22(17-24-21-10-6-3-7-11-21)19-14-12-18(13-15-19)16-23-20-8-4-2-5-9-20/h2-15H,16-17H2,1H3

InChI-Schlüssel

OKBYZFBFFVTBJZ-UHFFFAOYSA-N

Kanonische SMILES

CN(CSC1=CC=CC=C1)C2=CC=C(C=C2)CSC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.